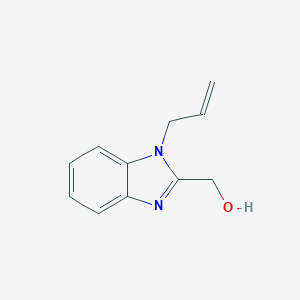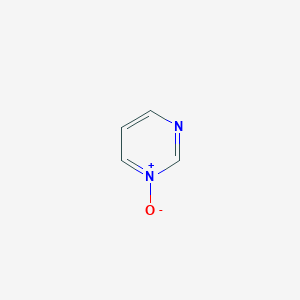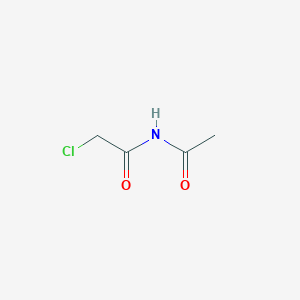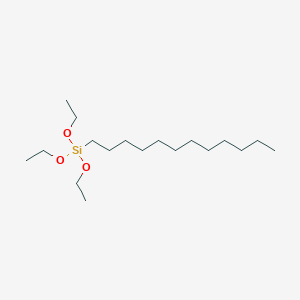
s-Triazine, 2,4-bis(ethylamino)-6-piperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Triazine, 2,4-bis(ethylamino)-6-piperidino- is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as BPEA, and its chemical formula is C14H28N6.
Wirkmechanismus
BPEA is known to bind to DNA and RNA, and it has been shown to exhibit DNA intercalation activity. This property makes BPEA a potential candidate for the development of anticancer drugs. Additionally, BPEA has been shown to inhibit the activity of certain enzymes, which could have implications in the development of enzyme inhibitors.
Biochemische Und Physiologische Effekte
BPEA has been shown to have a range of biochemical and physiological effects. For example, BPEA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BPEA has been shown to have antiviral activity, which could have implications in the development of antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPEA is its versatility in scientific research. BPEA can be used in a range of applications, including biological imaging, drug development, and enzyme inhibition studies. However, one limitation of BPEA is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BPEA. One area of interest is the development of BPEA-based anticancer drugs. Additionally, further research could be conducted on the potential antiviral properties of BPEA. Finally, the development of new BPEA-based fluorescent probes for biological imaging could have significant implications in the study of cellular processes.
Conclusion:
In conclusion, s-Triazine, 2,4-bis(ethylamino)-6-piperidino- (BPEA) is a versatile chemical compound with significant potential in scientific research. Its diverse range of applications, including biological imaging, drug development, and enzyme inhibition studies, make it an important area of study. Further research is needed to fully understand the potential of BPEA and its applications in various scientific fields.
Synthesemethoden
The synthesis of BPEA involves the reaction of 2,4,6-trichloro-s-triazine with piperidine and diethylamine. This reaction results in the formation of BPEA, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BPEA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPEA is in the development of fluorescent probes for biological imaging. BPEA-based probes have been used to study the localization and dynamics of proteins and other biomolecules in living cells.
Eigenschaften
CAS-Nummer |
16268-60-3 |
|---|---|
Produktname |
s-Triazine, 2,4-bis(ethylamino)-6-piperidino- |
Molekularformel |
C12H22N6 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-N,4-N-diethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-3-13-10-15-11(14-4-2)17-12(16-10)18-8-6-5-7-9-18/h3-9H2,1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
BAMOQYHMXONIIV-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
Andere CAS-Nummern |
16268-60-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)








